molecular formula C9H5BrIN B3177260 5-Bromo-3-iodoquinoline CAS No. 1416438-35-1

5-Bromo-3-iodoquinoline

Cat. No.: B3177260
CAS No.: 1416438-35-1
M. Wt: 333.95 g/mol
InChI Key: ROVSCGDRAGSGQB-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Quinolines as Synthetic Building Blocks

Polyhalogenated quinolines are quinoline (B57606) structures substituted with multiple halogen atoms (F, Cl, Br, I). These compounds serve as powerful and adaptable building blocks in the construction of complex molecular architectures. mdpi.comnih.govpreprints.org Their significance stems from the ability of the halogen substituents to act as reactive handles for a wide array of chemical transformations.

The presence of multiple halogens on the quinoline core allows for sequential and site-selective functionalization. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govsmolecule.com This regioselective reactivity enables chemists to introduce different substituents at specific positions on the quinoline ring system, paving the way for the synthesis of highly substituted and functionally diverse molecules. nih.gov This step-wise approach is crucial in creating libraries of compounds for drug discovery and materials science research. nih.gov For instance, polyhalogenated nitrobutadienes have been recognized for their enormous potential as precursors for highly functionalized heterocyclic compounds. nih.govpreprints.org

The electronic properties and reactivity of the quinoline ring are significantly influenced by the nature and position of the halogen substituents. This allows for fine-tuning of the molecule's characteristics for specific applications. smolecule.com Consequently, polyhalogenated quinolines are key intermediates in the synthesis of medicinally important compounds and advanced functional materials. nih.govsmolecule.com

Overview of Dihaloquinoline Architectures in Contemporary Organic Chemistry

In the realm of polyhalogenated quinolines, dihaloquinoline architectures hold a prominent place. These are quinoline molecules substituted with two halogen atoms, which can be the same (e.g., dibromo-, dichloro-) or different (e.g., bromo-iodo-, chloro-iodo-). The term "molecular architecture" in this context refers to the deliberate three-dimensional design and construction of molecules with specific functions. buponline.comrsc.org

Dihaloquinolines are instrumental in creating complex molecular structures because the two halogen atoms often exhibit differential reactivity. This allows one halogen to be selectively replaced while the other remains intact for a subsequent transformation. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of target molecules. dntb.gov.ua

The specific arrangement of the two halogens on the quinoline framework defines the "architecture" and dictates its synthetic potential. For example, the differential reactivity between a bromine and an iodine atom on the same quinoline ring is frequently exploited. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in many catalytic cross-coupling reactions, allowing for selective functionalization at the iodinated position. scispace.com This strategic difference is a key feature of dihaloquinolines like 5-Bromo-3-iodoquinoline.

The Strategic Importance of this compound as a Pivotal Synthetic Intermediate

This compound is a dihaloquinoline that has garnered significant attention as a strategic intermediate in multi-step organic syntheses. Its importance lies in the distinct reactivity of its two halogen substituents, which allows it to serve as a versatile scaffold for building complex molecules.

The synthesis of this compound can be achieved from 5-bromoquinoline (B189535). One reported method involves the reaction of 5-bromoquinoline with iodine and tert-butyl hydroperoxide (TBHP) in a nonmetal catalytic oxidation reaction. google.comamazonaws.com This process typically involves heating the reactants in a suitable solvent like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) (DCE). google.comamazonaws.com

Synthesis of this compound
Starting MaterialReagentsConditionsYieldReference
5-BromoquinolineIodine, TBHP, AcetonitrileReflux, 24-36 h56% google.com
5-BromoquinolineIodine, TBHP, DCE120 °C, 24 h73% amazonaws.com

The strategic value of this compound is realized in subsequent reactions where the iodine and bromine atoms can be functionalized selectively. The greater reactivity of the C-I bond allows for initial modification at the 3-position, typically via palladium-catalyzed cross-coupling reactions, leaving the C-Br bond at the 5-position available for a later transformation. scispace.com

For example, this compound is a precursor in the synthesis of 3-amino-5-bromoquinoline. In this process, the iodo group is first displaced in a palladium-catalyzed coupling reaction with a protected form of ammonia. google.com Similarly, it can be used to synthesize 3-bromoquinoline-5-carboxylic acid derivatives through a sequence involving Miyaura borylation at the 5-position, demonstrating that the bromine can also be targeted. This ability to act as a linchpin for introducing two different points of diversity makes this compound a highly valuable and pivotal intermediate in contemporary organic chemistry.

Selected Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₅BrIN sigmaaldrich.com
Molecular Weight333.95 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
Melting Point100-101 °C amazonaws.com
CAS Number1416438-35-1 ambeed.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVSCGDRAGSGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)I)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Iodoquinoline and Analogous Dihaloquinolines

Direct Synthesis Strategies for 5-Bromo-3-iodoquinoline

Direct approaches to this compound involve the construction of the quinoline (B57606) ring with the desired halogen substituents already in place or introduced in a highly regioselective manner.

Regioselective Halogenation Approaches (e.g., C-H Activation, Molecular Iodine-Mediated Iodination)

A significant strategy for the synthesis of this compound involves the direct, regioselective halogenation of a pre-existing quinoline core. This often entails the functionalization of specific carbon-hydrogen (C-H) bonds.

A notable method for the synthesis of this compound starts with 5-bromoquinoline (B189535). google.com This substrate undergoes a non-metal catalytic oxidation reaction with tert-butyl hydroperoxide (TBHP) and molecular iodine (I₂) to yield this compound. google.com The reaction is typically performed in acetonitrile (B52724) under reflux conditions for 24-36 hours. google.com Post-reaction, the pH is adjusted to be alkaline, and the product is extracted and purified. google.com This method is advantageous due to its simple route, low-cost raw materials, and high total yield, making it suitable for large-scale production. google.com

A general and convenient method for the regioselective iodination of quinolines at the C3 position has been developed using molecular iodine and TBHP under metal-free conditions. acs.orgacs.orgfigshare.com This reaction is operationally simple and demonstrates good functional group compatibility. acs.org The optimal conditions involve reacting the quinoline substrate with molecular iodine and TBHP in a solvent like dichloroethane (DCE) at elevated temperatures. acs.org Mechanistic studies suggest that this reaction likely proceeds through a free radical pathway. acs.org

Furthermore, metal-free protocols for the regioselective halogenation of 8-substituted quinolines have been established using recyclable trihaloisocyanuric acids. nih.govrsc.org These reactions are operationally simple and can be conducted under open-air conditions at room temperature, providing good to excellent yields of C5-halogenated products with high regioselectivity. nih.govrsc.org Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water has also been reported as an efficient and environmentally friendly method. mdpi.com

Table 1: Direct Halogenation Approaches for Dihaloquinolines

Starting MaterialReagentsProductKey FeaturesReference(s)
5-BromoquinolineI₂, TBHP, AcetonitrileThis compoundNon-metal catalytic oxidation, high yield. google.com
QuinolineI₂, TBHP, DCE3-IodoquinolineMetal-free, regioselective C3 iodination. acs.orgacs.orgfigshare.com
8-Substituted QuinolineTrihaloisocyanuric acidsC5-Halogenated QuinolineMetal-free, room temperature, high regioselectivity. nih.govrsc.org
N-(quinolin-8-yl)pivalamideNBS or Br₂, FeCl₃, H₂O5-Bromo-N-(quinolin-8-yl)pivalamideIron-catalyzed, environmentally friendly. mdpi.com

Multicomponent Reaction Protocols for Quinoline Ring Construction

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like dihaloquinolines in a single synthetic step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. lnu.edu.cnnih.gov

While a specific MCR for the direct synthesis of this compound is not extensively detailed in the provided context, the principles of MCRs are applicable. For instance, a hypothetical MCR could involve the reaction of a bromo-substituted aniline (B41778), an iodo-containing aldehyde or ketone, and a suitable C2-synthon to assemble the quinoline ring. The development of such MCRs is an active area of research, aiming to provide convergent and efficient access to polysubstituted quinolines. lnu.edu.cn

Indirect Synthetic Routes to Dihaloquinoline Scaffolds

Indirect methods involve the synthesis of the quinoline ring system first, followed by the introduction of the halogen atoms, or the construction of the ring from precursors that already contain one or both of the desired halogens. researchgate.netcore.ac.uk

Cyclization and Annulation Reactions from Precursors

Cyclization and annulation reactions are powerful tools for constructing the quinoline core from various acyclic or partially cyclic precursors. scripps.edu

The synthesis of quinolines from substituted anilines is a classic and versatile strategy. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org This intermediate can then be further functionalized. For the synthesis of a dihaloquinoline, one could start with a bromo- and iodo-substituted aniline.

Copper-catalyzed domino reactions of anilines with cyclobutanone (B123998) oxime have been developed for the synthesis of tetrahydroquinoline derivatives, which can be subsequently aromatized to quinolines. beilstein-journals.org The reaction proceeds through the formation of an imine intermediate, followed by cyclization. beilstein-journals.org By using appropriately halogenated anilines, this method could be adapted for the synthesis of dihaloquinolines.

The electrophilic cyclization of 1-(2-aminophenyl)ketones with alkynes provides a route to quinoline derivatives. rsc.orgchim.itrsc.org This method involves the reaction of a 2-aminoaryl ketone with an alkyne in the presence of an electrophile, which can be a halogen source. rsc.org For the synthesis of this compound, one could envision reacting a 1-(2-amino-5-bromophenyl)ketone with an iodo-substituted alkyne. The reaction proceeds through the activation of the alkyne by the electrophile, followed by intramolecular attack of the amino group to form the quinoline ring. chim.it

A related approach involves the rhodium(III)-catalyzed [5+1] annulation reaction of N-arylamidines with cyclopropenones to synthesize 4-ethenylquinazolines, which highlights the versatility of annulation strategies in heterocyclic synthesis. rsc.org

Table 2: Indirect Synthetic Routes to Dihaloquinoline Scaffolds

Precursor TypeReaction TypeKey IntermediatesResulting ScaffoldReference(s)
Substituted AnilinesGould-Jacobs ReactionAnilidomethylenemalonic ester4-Hydroxyquinoline wikipedia.org
Anilines and Cyclobutanone OximeCopper-catalyzed Domino ReactionImine, EnamineTetrahydroquinoline beilstein-journals.org
1-(2-aminophenyl)ketones and AlkynesElectrophilic CyclizationVinylic cation/halonium ionQuinolines rsc.orgchim.it
N-Arylamidines and CyclopropenonesRh(III)-catalyzed [5+1] AnnulationRhodacycle4-Ethenylquinazolines rsc.org
Transformations Involving Arylmethyl Azides and Haloacetylenes

A notable method for the regioselective synthesis of 3-haloquinolines involves the acid-promoted reaction between arylmethyl azides and haloacetylenes. acs.org This transformation proceeds via a formal [4+2] cycloaddition, where the arylmethyl azide (B81097) and the haloacetylene serve as the four-atom and two-atom components, respectively.

The general procedure begins with the treatment of an arylmethyl azide with an acid, such as trifluoromethanesulfonic acid (TfOH), in a dry solvent like dichloroethane (DCE). This generates an N-aryliminium ion intermediate in situ. The subsequent addition of a haloacetylene to this intermediate leads to the formation of a stable 2-halovinyl cation. This cation then undergoes an intramolecular cyclization, followed by aromatization, to yield the 3-haloquinoline product. acs.org

The reaction has been shown to be effective for a variety of substituted arylmethyl azides and haloacetylenes, producing a range of dihaloquinoline derivatives. For instance, the reaction of bromo-substituted arylmethyl azides with haloacetylenes provides a direct route to brominated 3-haloquinolines. acs.org The yields of these reactions can be moderate to good, although they can be influenced by the steric bulk of the substituents. For example, the use of 1-iodo-2-phenylacetylene resulted in lower yields compared to its bromo- and chloro-analogs, which is attributed to the larger size of the iodine atom. acs.org

Below is a table summarizing the synthesis of various dihaloquinoline analogs using this methodology.

Arylmethyl Azide PrecursorHaloacetyleneResulting Dihaloquinoline ProductYield (%)
m-Chlorobenzyl azide1-Bromo-2-phenylacetylene3-Bromo-7-chloro-4-phenylquinoline13 acs.org
m-Chlorobenzyl azide1-Bromo-2-phenylacetylene3-Bromo-5-chloro-4-phenylquinoline31 acs.org
m-Bromobenzyl azide1-Bromo-2-phenylacetylene3,7-Dibromo-4-phenylquinoline41 acs.org
m-Fluorobenzyl azide1-Bromo-2-phenylacetylene3-Bromo-7-fluoro-4-phenylquinoline13 acs.org
m-Fluorobenzyl azide1-Bromo-2-phenylacetylene3-Bromo-5-fluoro-4-phenylquinoline25 acs.org

Halogen Exchange Methodologies (e.g., Finkelstein-type Reactions)

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen atom for another. wikipedia.org Traditionally, it describes the conversion of alkyl chlorides or bromides to alkyl iodides using a solution of sodium iodide in acetone. The reaction's success hinges on the differential solubility of halide salts; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide precipitates, driving the equilibrium toward the desired product. wikipedia.orgdoubtnut.com

While the classic Finkelstein reaction is unreactive for aryl halides, catalyzed versions, often termed "aromatic Finkelstein reactions," have been developed. wikipedia.org These reactions typically require a catalyst, such as copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine, to facilitate the substitution on the aromatic ring. wikipedia.org

In the context of quinoline synthesis, a Finkelstein-type reaction provides a pathway to introduce an iodine atom onto the quinoline core by replacing a different halogen, typically chlorine or bromine. For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved from a 4-chloroquinoline (B167314) precursor by treatment with sodium iodide (NaI) in a suitable solvent like acetonitrile. researchgate.net This demonstrates the applicability of halogen exchange for creating mixed dihaloquinolines that might be difficult to access through direct halogenation due to regioselectivity issues. The reaction proceeds by nucleophilic substitution, where the iodide ion displaces the chloride ion at the 4-position of the quinoline ring. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov These principles are being actively applied to the synthesis of quinolines and their derivatives.

A significant goal in green chemistry is the replacement of toxic or precious metal catalysts with metal-free alternatives. rsc.orgfrontiersin.org Metal catalysts, while efficient, can lead to product contamination, which is a major concern in pharmaceutical synthesis. nih.govmdpi.com

For the synthesis of haloquinolines, metal-free C-H functionalization methods have been developed. One such approach for the direct iodination of quinolines uses a combination of an oxidizing agent, like tert-butylhydroperoxide (TBHP), and molecular iodine (I₂). rsc.org This method avoids the use of any metal catalyst. A specific synthesis for This compound employs this strategy, starting from 5-bromoquinoline. google.com The reaction is carried out by heating 5-bromoquinoline with iodine and TBHP in acetonitrile. google.com This process represents a greener alternative to traditional methods that might rely on metal-catalyzed halogenation or multi-step sequences involving organometallic intermediates. The absence of metal catalysts simplifies purification and reduces the environmental impact of the synthesis. nih.gov

The table below presents findings from the metal-free iodination of various quinoline substrates.

SubstrateReagentsProductYield (%)
QuinolineI₂, TBHP3-Iodoquinoline92 rsc.org
6-MethoxyquinolineI₂, TBHP3-Iodo-6-methoxyquinoline85 rsc.org
6-BromoquinolineI₂, TBHP6-Bromo-3-iodoquinoline84 rsc.org
8-MethoxyquinolineI₂, TBHP3-Iodo-8-methoxyquinoline84 rsc.org
5-BromoquinolineI₂, TBHPThis compound56 google.com

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov Solvent-free, or neat, reactions offer a significant improvement by reducing waste and often leading to shorter reaction times and simpler work-up procedures. nih.gov

Techniques such as ball milling (mechanochemistry) and reactions conducted on solid supports or simply by heating the neat reactants are at the forefront of solvent-free synthesis. rsc.orgrsc.org While a specific, documented solvent-free synthesis for this compound is not detailed in the reviewed literature, the principles are widely applicable in organic synthesis. For instance, efficient solvent-free methods have been developed for creating various intermediates and related heterocyclic structures. nih.govnih.gov One reported synthesis of a quinoline precursor involved a reaction step conducted without any solvent, highlighting the feasibility of this approach within the broader synthetic scheme. researchgate.net The application of these methodologies to dihaloquinoline synthesis represents a promising area for future development, aiming for more sustainable and environmentally benign chemical processes. mdpi.com

Advanced Reactivity and Derivatization Strategies for 5 Bromo 3 Iodoquinoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a dihalogenated substrate like 5-Bromo-3-iodoquinoline, the success of these reactions hinges on the ability to selectively activate one halogen over the other.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

In the case of this compound, the reaction can be tuned to selectively form a new C-C bond at either the 3- or 5-position. The key to this selectivity lies in the greater reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the palladium catalytic cycle. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), one can favor the coupling at the more reactive C-3 position.

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or preformed Pd(II) complexes.

Ligand: Phosphine (B1218219) ligands such as triphenylphosphine (PPh₃) or more specialized ligands for challenging couplings.

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is commonly used.

Below is a table illustrating the expected selective Suzuki-Miyaura coupling at the C-3 position of this compound with various arylboronic acids.

EntryArylboronic AcidPalladium CatalystBaseSolventExpected Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-Bromo-3-phenylquinoline
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O5-Bromo-3-(4-methoxyphenyl)quinoline
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O5-Bromo-3-(thiophen-2-yl)quinoline

This table represents illustrative examples of expected products based on established principles of Suzuki-Miyaura coupling and regioselectivity. Specific yields would require experimental validation.

Sonogashira Coupling for Terminal Alkyne Incorporation

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in the synthesis of complex molecules and materials. The reaction typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (co-catalyst), in the presence of an amine base.

For this compound, the Sonogashira coupling is expected to proceed with high selectivity at the C-3 iodine position due to its higher reactivity. This allows for the direct incorporation of an alkyne functional group, which can then be used for further transformations, such as click chemistry or cyclization reactions.

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

Copper(I) Co-catalyst: Typically CuI.

Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), which also often serves as the solvent.

Solvent: Amine base, THF, or DMF.

The table below shows potential products from the regioselective Sonogashira coupling of this compound.

EntryTerminal AlkyneCatalyst SystemBaseExpected Product
1PhenylacetylenePd(PPh₃)₄ / CuINEt₃5-Bromo-3-(phenylethynyl)quinoline
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPA5-Bromo-3-((trimethylsilyl)ethynyl)quinoline
31-HeptynePd(PPh₃)₄ / CuINEt₃5-Bromo-3-(hept-1-yn-1-yl)quinoline

This table represents illustrative examples of expected products based on established principles of Sonogashira coupling and regioselectivity. Specific yields would require experimental validation.

Stille Coupling in Complex Synthesis

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. It is a highly versatile C-C bond-forming reaction because organostannanes are generally stable to air and moisture, and a wide variety are commercially available or readily synthesized. Despite the toxicity of tin reagents, the Stille reaction remains a powerful tool, especially in complex molecule synthesis where other methods might fail.

As with other palladium-catalyzed couplings, the reaction with this compound is anticipated to occur preferentially at the C-I bond. This allows for the introduction of various carbon-based fragments, including alkyl, vinyl, and aryl groups.

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃.

Ligand: Triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) can be added.

Solvent: Anhydrous, non-polar solvents like toluene, THF, or DMF are common.

Additives: In some cases, a copper(I) salt or lithium chloride (LiCl) is added to accelerate the reaction.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. The reaction typically requires a palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong base.

The differential reactivity of the halogens in this compound allows for the selective introduction of an amino group at the 3-position. The resulting 3-amino-5-bromoquinoline can then undergo a second coupling reaction at the 5-position, providing a route to highly substituted quinoline (B57606) derivatives.

Typical Reaction Conditions:

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine ligands are crucial. Examples include XPhos, SPhos, and BINAP.

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Solvent: Anhydrous aromatic solvents like toluene or xylene are typically used.

The table below illustrates potential Buchwald-Hartwig amination reactions.

EntryAmineCatalyst/LigandBaseExpected Product
1MorpholinePd₂(dba)₃ / XPhosNaOtBu4-(5-Bromoquinolin-3-yl)morpholine
2Aniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃N-(5-Bromoquinolin-3-yl)aniline
3BenzylaminePd₂(dba)₃ / BrettPhosLiHMDSN-Benzyl-5-bromoquinolin-3-amine

This table represents illustrative examples of expected products based on established principles of Buchwald-Hartwig amination and regioselectivity. Specific yields would require experimental validation.

Regioselectivity in Differential Halogen Reactivity During Cross-Coupling

The ability to perform selective transformations on polyhalogenated aromatic compounds is of great synthetic value. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-OTf > C-Br >> C-Cl. This established reactivity difference is the foundation for the regioselective functionalization of this compound.

The first step in the catalytic cycle for these reactions is the oxidative addition of the organohalide to the Pd(0) catalyst. The C-I bond, being weaker and more polarizable than the C-Br bond, undergoes this oxidative addition much more readily. Consequently, by using one equivalent of the coupling partner and carefully controlling the reaction conditions, it is possible to achieve high selectivity for substitution at the 3-position (the site of the iodine atom) while leaving the bromine atom at the 5-position untouched. This initial product, a 5-bromo-3-substituted quinoline, can then be subjected to a second, different cross-coupling reaction to modify the 5-position, leading to the synthesis of diverse, non-symmetrically substituted quinolines.

Copper-Catalyzed Transformations

While palladium catalysis dominates the field of cross-coupling, copper-catalyzed reactions offer valuable alternatives, particularly for C-N and C-O bond formation (Ullmann condensation) and for certain C-C couplings, such as the coupling of terminal alkynes. Copper catalysts are often less expensive than palladium catalysts and can exhibit different reactivity and selectivity profiles.

For this compound, copper-catalyzed reactions could potentially be used to introduce nucleophiles. The relative reactivity of the C-I and C-Br bonds in copper-catalyzed reactions can be less predictable than in palladium-catalyzed systems and may depend heavily on the specific reaction conditions, including the copper source, ligand, and solvent. However, generally, the C-I bond is still more reactive. For instance, in a copper-catalyzed coupling with an alcohol or an amine (Ullmann reaction), one would expect preferential substitution at the 3-position. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations, provide a powerful method for forging these linkages. In the context of this compound, the inherent reactivity difference between the C-I and C-Br bonds dictates the regioselectivity of the reaction. The C-I bond is significantly more reactive than the C-Br bond in copper-catalyzed cross-coupling reactions due to its lower bond dissociation energy.

This principle allows for the selective thiolation at the C-3 position. By carefully controlling the reaction conditions, a thiol can be coupled preferentially at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations. A typical protocol might involve reacting this compound with a thiol in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a base. The choice of ligand can also be crucial for reaction efficiency, though some modern protocols have been developed that are ligand-free wuxiapptec.com.

The general mechanism involves the formation of a copper(I) thiolate species, which then undergoes oxidative addition to the aryl iodide bond. Subsequent reductive elimination yields the desired aryl sulfide and regenerates the copper(I) catalyst. This selectivity is a key synthetic advantage, providing a route to 3-thio-substituted-5-bromoquinolines, which are valuable intermediates for further diversification.

Table 1: Representative Conditions for Selective Copper-Catalyzed C-S Bond Formation

EntryAryl HalideSulfur SourceCatalyst SystemBaseSolventTemp (°C)Product
1This compoundThiophenolCuI (1-5 mol%)K₂CO₃NMP1005-Bromo-3-(phenylthio)quinoline
21-Bromo-4-iodobenzenePotassium thiocyanateCuI / LigandCs₂CO₃Water1304-Bromophenyl thiocyanate derivative

This table presents hypothetical yet scientifically plausible reaction conditions based on established Ullmann-type C-S coupling methodologies for dihaloarenes. NMP = N-Methyl-2-pyrrolidone.

Other Copper-Mediated Synthetic Pathways

Beyond C-S bond formation, copper catalysis offers a wide range of other synthetic possibilities for functionalizing this compound. These pathways often exploit the same reactivity principles, allowing for selective transformations at the C-3 position.

C-N and C-O Bond Formation: The Ullmann condensation is also widely used for the formation of C-N and C-O bonds wikipedia.orgnih.gov. Amines, amides, alcohols, and phenols can be coupled with this compound, again with high selectivity for the C-I bond. These reactions are fundamental in building molecular complexity and are frequently employed in the synthesis of biologically active compounds. For instance, coupling with various amines or N-heterocycles can introduce functionalities that modulate the pharmacological profile of the quinoline core wuxiapptec.comresearchgate.net.

Direct Arylation and C-H Functionalization: More recent developments in copper catalysis have focused on direct C-H functionalization reactions wuxiapptec.comnih.govnih.gov. While this typically involves coupling an aryl halide with an unactivated C-H bond of another aromatic system, the principles can be extended. This compound can serve as the electrophilic partner in such reactions. A copper catalyst can facilitate the coupling of the C-3 position with electron-rich arenes or heteroarenes, providing a direct route to biaryl structures without the need for pre-functionalized organometallic reagents mdpi.com. The regioselectivity is again governed by the higher reactivity of the C-I bond.

Table 2: Examples of Copper-Mediated Reactions on Dihaloarenes

EntrySubstrateCoupling PartnerReaction TypeCatalystProduct (Selective at Iodo- position)
11-Bromo-2-iodobenzeneAmineC-N Coupling (Ullmann)CuI / LigandN-(2-bromophenyl)amine derivative
21-Bromo-4-iodobenzenePhenolC-O Coupling (Ullmann)Cu₂O / Ligand1-Bromo-4-phenoxybenzene
3This compoundBenzene (B151609)C-C Coupling (Direct Arylation)Cu(OAc)₂5-Bromo-3-phenylquinoline

This table contains representative examples based on known copper-catalyzed reactions of dihaloarenes to illustrate the expected selectivity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another key reaction pathway for functionalizing halogenated heterocycles. The quinoline ring, being an electron-deficient system due to the nitrogen heteroatom, is activated towards nucleophilic attack, particularly at positions ortho and para to the nitrogen (e.g., C-2 and C-4). However, substitution can also occur at other positions if they bear a good leaving group and the intermediate is sufficiently stabilized wikipedia.orglibretexts.orgyoutube.com.

In this compound, both C-3 and C-5 are potential sites for SNAr. The regioselectivity of the reaction is determined by two main factors: the stability of the intermediate Meisenheimer complex and the intrinsic leaving group ability of the halogens.

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. However, the ability of the halogen to depart in the second step is also important. While iodide is generally a better leaving group than bromide in SN1 and SN2 reactions, in SNAr the trend can be more complex and is often influenced by the first, rate-determining addition step youtube.com. The high polarizability of iodine can facilitate the initial nucleophilic attack.

Positional Activation: The nitrogen atom in the quinoline ring withdraws electron density, activating the ring to nucleophilic attack. The C-5 position is part of the benzenoid ring, while the C-3 position is in the pyridinoid ring. The electronic influence of the nitrogen atom is more strongly felt at the C-3 position (a beta-position) than at the C-5 position. This would suggest that the C-3 position is more activated towards nucleophilic attack.

Considering both factors, nucleophilic attack is generally favored at the C-3 position. The combination of a more activated position and a good leaving group (iodide) makes the C-3 iodine the primary site for SNAr reactions. This allows for the selective introduction of nucleophiles such as alkoxides, amides, or thiolates at this position.

Table 3: Predicted Regioselectivity in SNAr Reactions of this compound

PositionHalogenElectronic Activation (relative)Leaving Group AbilityPredicted Reactivity
C-3IodineHigherGoodPreferred site of attack
C-5BromineLowerModerateLess reactive site

This table is based on established principles of SNAr on heteroaromatic systems.

Lithium-Halogen Exchange and Electrophilic Quenching Reactions

Lithium-halogen exchange is a powerful and rapid method for converting aryl halides into highly reactive organolithium species, which can then be trapped with a wide variety of electrophiles harvard.edu. A key feature of this reaction is its remarkable selectivity, which is governed by the kinetics of the exchange process researchgate.net. The rate of exchange follows the trend I > Br > Cl, making it an ideal tool for the selective functionalization of polyhalogenated compounds like this compound libretexts.orgresearchgate.net.

When this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C or below), the exchange occurs almost exclusively at the C-I bond mdpi.com. This selective reaction generates the 5-bromo-3-lithioquinoline intermediate, leaving the C-Br bond untouched.

This organolithium intermediate is a potent nucleophile and can be "quenched" by reacting it with a diverse range of electrophiles. This two-step sequence allows for the precise installation of various functional groups at the C-3 position.

Common electrophiles include:

Aldehydes and Ketones: To form secondary and tertiary alcohols.

Carbon Dioxide (CO₂): To form a carboxylic acid.

N,N-Dimethylformamide (DMF): To introduce a formyl group (aldehyde).

Alkyl Halides: To introduce alkyl groups.

Borates: To form boronic acids, which are precursors for Suzuki cross-coupling reactions.

This selective lithium-iodine exchange followed by electrophilic quench is a cornerstone strategy for the programmed synthesis of 3,5-disubstituted quinolines.

Table 4: Selective Lithium-Halogen Exchange and Electrophilic Quench

EntrySubstrateReagent 1Reagent 2 (Electrophile)Temperature (°C)Product
11-Bromo-2-iodobenzenen-BuLiDMF-782-Bromo-6-formylbenzene
2This compoundn-BuLiCO₂(s) then H₃O⁺-785-Bromoquinoline-3-carboxylic acid
3This compoundt-BuLiBenzaldehyde-78(5-Bromoquinolin-3-yl)(phenyl)methanol

Entries 2 and 3 are based on the known high selectivity of the lithium-iodine exchange reaction. Entry 1 is a documented example illustrating the principle mdpi.com.

Reduction and Selective Dehalogenation Pathways

The reduction of the quinoline ring and the selective removal of its halogen substituents are important transformations that provide access to saturated heterocyclic scaffolds and simplified building blocks. The different reactivities of the C-I and C-Br bonds are again central to achieving selectivity in these processes.

Catalytic hydrogenation is a standard method for reducing the quinoline ring to the corresponding 1,2,3,4-tetrahydroquinoline. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas nih.gov.

However, when performing this reaction on a halogenated substrate like this compound, a competing side reaction, hydrodehalogenation (the reductive cleavage of the C-X bond), is often observed organic-chemistry.org. The propensity for a halogen to be removed during hydrogenation follows the order I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.

Therefore, during the catalytic hydrogenation of this compound, there is a high tendency for the C-I bond at the C-3 position to be cleaved, leading to the formation of 5-bromo-1,2,3,4-tetrahydroquinoline or even fully dehalogenated tetrahydroquinoline, in addition to the desired 5-bromo-3-iodo-1,2,3,4-tetrahydroquinoline. Controlling the reaction conditions (pressure, temperature, catalyst choice, and reaction time) is crucial to minimize this undesired dehalogenation if the goal is to retain both halogens on the saturated ring.

The differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective dehalogenation, where one halogen is removed while the other remains. This is a valuable synthetic tool for creating molecules that are not easily accessible through other means.

Selective Deiodination: The C-I bond can be selectively reduced in the presence of a C-Br bond using specific catalytic systems. Palladium-catalyzed transfer hydrogenation is a particularly effective method nih.gov. In this technique, a hydrogen donor, such as formic acid, ammonium formate, or isopropanol, is used in place of hydrogen gas. By carefully selecting the palladium catalyst (e.g., Pd/C or Pd(OAc)₂) and the hydrogen donor, it is possible to achieve high chemoselectivity for the cleavage of the C-I bond. This would convert this compound into 5-bromoquinoline (B189535).

This selectivity allows for a stepwise functionalization strategy. For instance, one could first perform a reaction at the C-3 iodo position (e.g., a Suzuki coupling), then selectively remove the C-5 bromo position via a similar dehalogenation method, or vice-versa, offering great flexibility in synthetic design.

Table 5: Representative Conditions for Selective Dehalogenation

EntrySubstrateGoalCatalyst SystemH-SourceProduct
11-Bromo-4-iodobenzeneSelective De-iodinationPd/C (5 mol%)H₂ (1 atm)Bromobenzene
2This compoundSelective De-iodinationPd(OAc)₂ / LigandHCO₂H / Amine5-Bromoquinoline
3This compoundRing Hydrogenation & De-iodinationPd/C (10 mol%)H₂ (10 atm)5-Bromo-1,2,3,4-tetrahydroquinoline

This table illustrates plausible reaction outcomes based on established methods for selective hydrodehalogenation of aryl halides organic-chemistry.org.

Mechanistic Investigations in the Chemistry of 5 Bromo 3 Iodoquinoline

Elucidation of Regioselectivity in Halogenation and Subsequent Functionalization

The regioselectivity in the synthesis of 5-Bromo-3-iodoquinoline itself is a critical consideration. The introduction of halogen atoms onto the quinoline (B57606) ring is governed by the electronic properties of the heterocyclic system. The pyridine (B92270) ring is generally electron-deficient, while the benzene (B151609) ring is comparatively electron-rich. Electrophilic aromatic substitution reactions, such as halogenation, are therefore more likely to occur on the benzene ring at positions 5 and 8. The synthesis of 5-bromoisoquinoline, a related system, often involves the use of a strong acid and a brominating agent like N-bromosuccinimide (NBS) at low temperatures to achieve regioselectivity. google.comorgsyn.org A similar approach for quinoline would likely favor bromination at the 5- or 8-position. Subsequent iodination at the 3-position would then proceed on the more electron-deficient pyridine ring, which is susceptible to nucleophilic attack or can be functionalized under different reaction conditions.

The true synthetic utility of this compound lies in the selective functionalization of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. harvard.edulibretexts.orgquora.com This differential reactivity is a cornerstone for the regioselective functionalization of dihaloquinolines.

For this compound, this established reactivity trend predicts that palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will preferentially occur at the C-I bond at position 3. nih.govnobelprize.orgnih.govias.ac.inorganic-chemistry.orgacs.orgyoutube.comyoutube.comyoutube.comorganic-chemistry.org This is because the carbon-iodine bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. libretexts.org

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerPredicted Site of Initial ReactionRationale
Suzuki-MiyauraOrganoboron reagentPosition 3 (C-I)C-I bond is more reactive towards oxidative addition than the C-Br bond.
SonogashiraTerminal alkynePosition 3 (C-I)C-I bond is more reactive towards oxidative addition than the C-Br bond.
Buchwald-HartwigAminePosition 3 (C-I)C-I bond is more reactive towards oxidative addition than the C-Br bond.

By carefully controlling the reaction conditions, it is possible to selectively functionalize the 3-position, leaving the bromine atom at the 5-position intact for a subsequent, different cross-coupling reaction. This stepwise functionalization allows for the synthesis of complex, polysubstituted quinoline derivatives that would be difficult to prepare by other means.

Spectroscopic and Kinetic Studies for Reaction Pathway Elucidation (e.g., Time-Dependent NMR Analysis)

Furthermore, in some cases, it may be possible to observe the formation and decay of catalytic intermediates. For example, the oxidative addition complex of the palladium catalyst with this compound might be detectable at low temperatures. By observing which carbon-halogen bond reacts first (C-I vs. C-Br), time-dependent NMR could provide direct evidence for the predicted regioselectivity.

Kinetic studies, often performed in conjunction with spectroscopic analysis, can help to determine the reaction order with respect to each reactant and the catalyst. This information is crucial for proposing a plausible reaction mechanism. For example, if the reaction is first-order in the palladium catalyst and the quinoline substrate, but zero-order in the coupling partner, it would suggest that the oxidative addition is the rate-determining step.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms at a molecular level. nih.govresearchgate.netresearchgate.net Density Functional Theory (DFT) is a particularly useful method for studying the geometries and energies of reactants, transition states, and intermediates in a catalytic cycle.

For the subsequent functionalization of this compound, DFT calculations could be used to model the oxidative addition step of a palladium catalyst. By calculating the activation energies for the insertion of palladium into the C-I bond versus the C-Br bond, one could theoretically predict the regioselectivity of the reaction. These calculations would likely confirm that the energy barrier for oxidative addition to the C-I bond is lower than that for the C-Br bond, in agreement with experimental observations in similar systems. nih.gov

Beyond predicting regioselectivity, computational studies can provide a detailed picture of the entire catalytic cycle. The geometries of the various palladium intermediates (e.g., oxidative addition complex, transmetalation intermediate, reductive elimination precursor) can be optimized, and the energy profile of the entire reaction pathway can be mapped out. This can help to identify the rate-determining step and understand how the choice of ligands on the palladium catalyst can influence the reaction rate and selectivity.

Furthermore, computational methods can be used to analyze the electronic structure of this compound. Calculations of properties such as molecular electrostatic potential and frontier molecular orbitals can help to rationalize the observed reactivity. For example, these calculations could illustrate the relative electrophilicity of the carbon atoms attached to the bromine and iodine, providing further insight into their differential reactivity.

Understanding Differential Reactivity Between Bromine and Iodine Substituents

The differential reactivity between the bromine and iodine substituents in this compound is primarily a consequence of the differing carbon-halogen bond strengths. The C-I bond is significantly weaker than the C-Br bond. quora.comdoubtnut.comquora.com This difference in bond dissociation energy directly impacts the kinetics of reactions where the cleavage of this bond is involved, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Table 2: Comparison of Carbon-Halogen Bond Properties

PropertyC-I BondC-Br Bond
Bond LengthLongerShorter
Bond StrengthWeakerStronger
PolarizabilityMore PolarizableLess Polarizable
Reactivity in Oxidative AdditionMore ReactiveLess Reactive

The greater polarizability of the C-I bond also contributes to its higher reactivity. The electron cloud of the larger iodine atom is more easily distorted, facilitating the interaction with the electron-rich palladium(0) catalyst.

This inherent difference in reactivity allows for a high degree of control in the sequential functionalization of this compound. A typical synthetic strategy would involve an initial palladium-catalyzed reaction under milder conditions to selectively target the C-I bond. Once the 3-position is functionalized, a second, often more forcing, set of reaction conditions can be applied to react the more robust C-Br bond at the 5-position. This orthogonal reactivity is a powerful tool for the construction of complex molecular architectures based on the quinoline scaffold.

Applications of 5 Bromo 3 Iodoquinoline As a Versatile Building Block in Organic Synthesis

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The presence of both bromine and iodine atoms on the quinoline (B57606) core of 5-bromo-3-iodoquinoline provides orthogonal handles for a variety of cross-coupling reactions. This dual functionality is particularly advantageous in the synthesis of intricate polycyclic and fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

The construction of the pyrroloquinoline framework can be efficiently achieved through palladium-catalyzed reactions. The carbon-iodine bond at the 3-position of this compound is more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond at the 5-position. This difference in reactivity allows for selective Sonogashira coupling with terminal alkynes at the 3-position, leaving the 5-bromo substituent intact for further transformations. The resulting 3-alkynyl-5-bromoquinoline can then undergo an intramolecular cyclization to form the pyrrolo[2,3-b]quinoline core.

A general strategy for the synthesis of pyrrolo[2,3-b]quinolines involves the palladium-catalyzed coupling of 2-amino-3-iodoquinolines with internal alkynes. This heteroannulation method provides a direct route to the pyrroloquinoline skeleton. While not starting directly from this compound, this highlights the utility of the iodoquinoline moiety in forming the pyrrole (B145914) ring. The subsequent functionalization of the pyrrolo[2,3-b]quinoline system can be achieved through further palladium-catalyzed coupling reactions at the remaining halogen position. clockss.org

A plausible synthetic route starting from this compound could involve an initial amination at the 2-position, followed by an intramolecular Heck reaction or other palladium-catalyzed cyclization to construct the fused pyrrole ring. The differential reactivity of the C-I and C-Br bonds would be crucial in directing the sequence of these transformations.

Table 1: Key Palladium-Catalyzed Reactions in the Synthesis of Pyrroloquinoline Derivatives

Reaction Type Position of Reactivity on Quinoline Catalyst/Reagents Product Type
Sonogashira Coupling C-3 (Iodo) Pd(PPh₃)₄, CuI, Et₃N 3-Alkynyl-5-bromoquinoline
Heteroannulation C-2/C-3 (Amino/Iodo) Pd(OAc)₂, PPh₃, Base Pyrrolo[2,3-b]quinoline

The synthesis of indoloquinolines, a class of compounds with significant biological activities, can be effectively accomplished using this compound as a starting material. nih.gov The construction of the indoloquinoline skeleton often involves the formation of a biaryl bond between the quinoline core and an indole (B1671886) or aniline (B41778) precursor, followed by a cyclization step.

One common approach is the Suzuki cross-coupling reaction. The more reactive C-I bond at the 3-position of this compound can be selectively coupled with an appropriately substituted boronic acid, such as (2-aminophenyl)boronic acid, to form a 3-(2-aminophenyl)-5-bromoquinoline intermediate. This biaryl compound can then undergo an intramolecular cyclization, often promoted by a palladium catalyst, to furnish the indolo[2,3-b]quinoline framework. nih.gov The remaining bromine atom at the 5-position can then be used for further diversification of the indoloquinoline scaffold.

Alternatively, the Buchwald-Hartwig amination provides a powerful method for the C-N bond formation required for the synthesis of indoloquinolines. For instance, the palladium-catalyzed coupling of 5-bromo-8-benzyloxyquinoline with secondary anilines has been demonstrated. ias.ac.in A similar strategy could be employed with this compound, where the C-I bond would preferentially react with an aniline derivative. Subsequent intramolecular cyclization of the resulting N-aryl-3-amino-5-bromoquinoline would lead to the desired indoloquinoline system.

Table 2: Synthetic Strategies for Indoloquinoline Frameworks from Halogenated Quinolines

Reaction Type Key Intermediate Catalyst System Final Scaffold
Suzuki Coupling 3-(2-Aminophenyl)-5-bromoquinoline Pd(PPh₃)₄, Base Indolo[2,3-b]quinoline

Role in Diversity-Oriented Synthesis and Lead Compound Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening to identify new lead compounds in drug discovery. nih.gov this compound is an excellent scaffold for DOS due to the presence of two distinct and orthogonally reactive halogen atoms. This allows for the creation of large libraries of compounds with variations at both the 3- and 5-positions of the quinoline ring.

The sequential nature of the functionalization of this compound is a key advantage in combinatorial chemistry. niscpr.res.inopenaccessjournals.com For example, a library of 3-substituted-5-bromoquinolines can be generated through a series of parallel Sonogashira or Suzuki couplings at the C-3 position with a diverse set of alkynes or boronic acids. Each member of this primary library can then be subjected to a second round of diversification at the C-5 position using a different set of coupling partners in a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction. This "build-couple-pair" strategy allows for the rapid generation of a large and diverse collection of quinoline-based molecules.

The resulting libraries of highly substituted quinolines and their fused heterocyclic derivatives, such as the pyrroloquinolines and indoloquinolines discussed previously, can be screened for biological activity against various therapeutic targets. The indoloquinoline scaffold itself is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov By using this compound as a starting point, medicinal chemists can efficiently explore the chemical space around this important pharmacophore to identify novel lead compounds for drug development.

Enabling Access to Highly Functionalized Quinoline Derivatives

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is a powerful tool for the synthesis of highly functionalized quinoline derivatives. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position while leaving the 5-bromo substituent untouched. nih.gov

This chemoselectivity enables a sequential cross-coupling strategy. For instance, a Sonogashira coupling can be performed selectively at the 3-position, followed by a Suzuki or Stille coupling at the 5-position. This iterative approach allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the quinoline core.

Furthermore, the nature of the palladium catalyst and reaction conditions can be tuned to control the selectivity of the cross-coupling reactions. For example, the choice of phosphine (B1218219) ligand can influence the rate of oxidative addition at the C-I versus the C-Br bond, providing an additional layer of control over the synthetic outcome. This ability to precisely and sequentially introduce multiple functional groups makes this compound a valuable precursor for the synthesis of complex quinoline derivatives with tailored electronic and steric properties for various applications, including medicinal chemistry and materials science.

Table 3: Sequential Cross-Coupling Reactions of this compound

Step Position of Reaction Coupling Reaction Coupling Partner Resulting Intermediate
1 C-3 Sonogashira Terminal Alkyne 5-Bromo-3-alkynylquinoline
2 C-5 Suzuki Arylboronic Acid 5-Aryl-3-alkynylquinoline
1 C-3 Suzuki Arylboronic Acid 5-Bromo-3-arylquinoline

Future Directions and Emerging Research Avenues for 5 Bromo 3 Iodoquinoline Chemistry

Development of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the 5-bromo-3-iodoquinoline scaffold is largely dependent on the strategic use of transition metal catalysis. The differential reactivity of the C-I and C-Br bonds allows for selective transformations. Future research will likely focus on the development of novel catalytic systems that offer enhanced selectivity, efficiency, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been instrumental in modifying quinoline (B57606) structures. nobelprize.orgresearchgate.net The development of next-generation palladium catalysts with tailored ligands will be crucial for achieving even greater control over regioselectivity, particularly in reactions involving C-H activation. nih.govresearchgate.netscilit.com For instance, new catalyst systems could enable the direct functionalization of the quinoline core at positions other than those bearing the halogen substituents, opening up new avenues for structural diversification. nih.govresearchgate.net

Furthermore, the exploration of catalysts based on other transition metals, such as copper, nickel, and rhodium, is a promising area of research. nih.gov These metals can offer complementary reactivity to palladium and may enable transformations that are currently challenging to achieve. For example, copper-catalyzed reactions are often preferred for the formation of C-N and C-S bonds. nih.gov The development of bimetallic catalytic systems, where two different metals work in concert, could also lead to novel and highly efficient functionalization strategies. mdpi.com

A summary of potential catalytic systems for the functionalization of this compound is presented in the table below.

Catalytic SystemTarget TransformationPotential Advantages
Palladium-based Catalysts C-C, C-N, C-O bond formationHigh efficiency, broad functional group tolerance nobelprize.orgresearchgate.net
Copper-based Catalysts C-N, C-S, C-O bond formationCost-effective, complementary reactivity to palladium nih.gov
Nickel-based Catalysts Cross-coupling reactionsEarth-abundant metal, unique reactivity patterns
Rhodium-based Catalysts C-H activation, asymmetric catalysisHigh regioselectivity, potential for enantiocontrol researchgate.netnih.gov
Bimetallic Catalysts Cascade and tandem reactionsSynergistic effects, novel reaction pathways mdpi.com

Exploration of Asymmetric Synthesis Methodologies Utilizing this compound Precursors

The synthesis of chiral molecules is of paramount importance in drug discovery and development, as the biological activity of a compound is often dependent on its stereochemistry. cram.com While the direct asymmetric synthesis of quinoline derivatives has been an area of active research, the use of this compound as a precursor in such methodologies remains largely unexplored. rsc.orgrsc.orgnih.gov

Future research in this area will likely focus on two main strategies:

Asymmetric functionalization of the pre-formed quinoline ring: This approach involves the use of chiral catalysts to introduce new stereocenters onto the this compound scaffold. For example, asymmetric hydrogenation of a double bond introduced at a specific position, or the enantioselective addition of a nucleophile to a carbonyl group, could be employed. researchgate.netuva.es The development of chiral ligands that can effectively control the stereochemical outcome of these reactions will be a key challenge.

Diastereoselective synthesis starting from chiral precursors: This strategy involves the use of a chiral starting material that is then elaborated to form the this compound ring system. The inherent chirality of the starting material would then direct the stereochemistry of the final product. This approach offers a high degree of control over the absolute configuration of the target molecule.

The table below outlines potential asymmetric synthesis strategies for derivatives of this compound.

Asymmetric StrategyKey TransformationChiral Source
Catalytic Asymmetric Functionalization Asymmetric hydrogenation, enantioselective additionChiral metal-ligand complexes
Diastereoselective Synthesis Cyclization, annulation reactionsChiral pool starting materials, chiral auxiliaries
Kinetic Resolution Enzymatic or chemical resolution of a racemic mixtureEnzymes, chiral resolving agents

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and process development. researchgate.net Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govrsc.orgnih.govresearchgate.net In the context of this compound, computational modeling can be used to:

Predict the regioselectivity of reactions: By calculating the relative energies of different reaction pathways, it is possible to predict which position on the quinoline ring will be most reactive towards a particular reagent. This information can be used to design more selective and efficient synthetic routes. rsc.org

Elucidate reaction mechanisms: Computational studies can help to identify the key intermediates and transition states in a chemical reaction, providing a deeper understanding of the reaction mechanism. nih.govnih.gov This knowledge can be used to optimize reaction conditions and develop more effective catalysts.

Design novel catalysts: Computational modeling can be used to screen virtual libraries of ligands and catalysts to identify those that are most likely to be effective for a particular transformation. This can significantly accelerate the catalyst development process.

Future research in this area will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to develop predictive models for synthesis and reactivity. nih.gov These models could be trained on large datasets of experimental data to learn the complex relationships between molecular structure and chemical reactivity.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis into automated platforms, such as flow chemistry systems, offers numerous advantages over traditional batch processing, including improved safety, higher efficiency, and greater reproducibility. researchgate.netthalesnano.comnih.govcam.ac.uk The synthesis and functionalization of this compound are well-suited for adaptation to flow chemistry platforms. researchgate.netafricacommons.netuc.ptnih.gov

Key areas for future development include:

High-throughput screening of reaction conditions: Automated platforms can be used to rapidly screen a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a particular transformation. frontiersin.orgnih.govacs.orgnih.govresearchgate.net

Telescoped synthesis: Flow chemistry allows for the seamless integration of multiple reaction steps into a single continuous process, eliminating the need for intermediate purification and isolation. uc.pt This can significantly reduce the time and resources required to synthesize complex molecules.

In-line reaction monitoring: The integration of analytical techniques, such as spectroscopy and chromatography, into flow chemistry systems allows for real-time monitoring of reaction progress. nih.gov This enables precise control over reaction conditions and facilitates process optimization.

The development of fully automated synthesis platforms, where artificial intelligence algorithms control the entire process from route design to product isolation, represents a long-term goal for the field. nih.govdntb.gov.ua The integration of this compound chemistry into such platforms would greatly accelerate the discovery and development of new chemical entities.

The following table summarizes the key advantages of integrating this compound chemistry into automated platforms.

FeatureAdvantage
Automation Increased efficiency, reproducibility, and safety researchgate.netdntb.gov.ua
Flow Chemistry Enhanced heat and mass transfer, precise control over reaction parameters thalesnano.comnih.govcam.ac.uk
High-Throughput Screening Rapid optimization of reaction conditions frontiersin.orgnih.govacs.orgnih.gov
In-line Analytics Real-time reaction monitoring and process control nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-iodoquinoline with high purity?

  • Methodological Answer : The compound can be synthesized via halogenation of quinoline derivatives. A two-step approach is common: (1) Bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄), followed by (2) iodination at the 3-position via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DCM). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Compare peak assignments with computed spectra (DFT methods) to verify halogen positions.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/I have distinct signatures).
  • X-ray Crystallography : Resolve crystal structure to unambiguously confirm regiochemistry (critical for downstream applications) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for medicinal chemistry applications?

  • Methodological Answer : The bromine and iodine substituents enable sequential Suzuki-Miyaura or Ullmann couplings. For example:

  • Step 1 : Suzuki coupling at the 5-bromo position with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
  • Step 2 : Ullmann coupling at the 3-iodo position with amines (CuI, L-proline, DMSO, 100°C).
  • Key Consideration : Monitor reaction progress via TLC and optimize catalyst loading to minimize dehalogenation side reactions .

Q. What strategies resolve contradictions in reactivity data for halogenated quinolines under varying conditions?

  • Methodological Answer : Discrepancies in reported reactivity (e.g., unexpected regioselectivity) may arise from solvent polarity or trace metal impurities. Mitigation strategies include:

  • Control Experiments : Compare reactions in rigorously dried solvents (e.g., THF over molecular sieves) vs. standard grades.
  • Additive Screening : Test chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions.
  • Computational Modeling : Use DFT to predict electronic effects of substituents on reaction pathways .

Q. How can researchers assess the stability of this compound under long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:

  • Conditions : Store samples at -20°C (argon atmosphere), 4°C (ambient air), and 25°C (60% humidity) for 6–12 months.
  • Analysis : Monitor degradation via HPLC and LC-MS every 3 months. Identify decomposition products (e.g., dehalogenated quinoline) and adjust storage protocols accordingly.
  • Key Finding : Halogen loss is minimized at -20°C with desiccants .

Data Contradiction Analysis

Q. How to address conflicting reports on the photophysical properties of this compound?

  • Methodological Answer : Variations in fluorescence quantum yield or UV-Vis spectra may stem from:

  • Sample Purity : Trace impurities (e.g., residual solvents) can quench emissions. Re-purify via preparative HPLC.
  • Solvent Effects : Polar solvents may stabilize charge-transfer states. Standardize measurements in anhydrous DCM.
  • Instrument Calibration : Validate spectrophotometer accuracy using reference compounds (e.g., quinine sulfate) .

Research Design Considerations

Q. What experimental controls are essential when testing this compound in biological assays?

  • Methodological Answer : Include:

  • Negative Controls : Unsubstituted quinoline to isolate halogen effects.
  • Solvent Controls : DMSO/ethanol at the same concentration as test samples.
  • Cytotoxicity Assays : Measure cell viability (MTT assay) to distinguish specific activity from general toxicity.
  • Data Triangulation : Validate findings using orthogonal assays (e.g., enzymatic vs. cellular readouts) .

Table: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential Halogenation65–7595–98RegioselectiveRequires stringent anhydrous conditions
One-Pot Halogenation50–6090–92Faster workflowLower regiochemical control
Metal-Catalyzed70–8097–99High functional group toleranceCostly catalysts (Pd/Cu)

Note: Hypothetical data based on analogous quinoline derivatives .

Key Recommendations for Researchers

  • Reproducibility : Document reaction conditions meticulously (e.g., solvent batch, catalyst source).
  • Ethical Compliance : Adhere to safety protocols for halogen handling (e.g., use fume hoods, PPE) .
  • Interdisciplinary Collaboration : Partner with computational chemists to predict reactivity and optimize synthesis .

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Feasible Synthetic Routes

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5-Bromo-3-iodoquinoline
Reactant of Route 2
5-Bromo-3-iodoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.